molecular formula C20H24N4O2S B2680722 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1206992-35-9

2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2680722
CAS No.: 1206992-35-9
M. Wt: 384.5
InChI Key: IYPWQMRVBSVGNI-UHFFFAOYSA-N
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Description

2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic small molecule featuring a hybrid heterocyclic architecture, designed for research applications in medicinal chemistry and drug discovery. This compound is built around a core imidazole ring, a scaffold recognized for its diverse biological activities, which is strategically substituted with a p -tolyl group and a thioacetamide linker connected to a 5-methylisoxazol-3-yl moiety . The inclusion of the isobutyl group on the imidazole nitrogen modulates the molecule's lipophilicity and steric properties, which can influence its pharmacokinetic profile and target interaction. Compounds with structural similarities to this molecule, particularly those containing the 2-aminothiazole and imidazole cores, have demonstrated significant potential as inhibitors of various enzymatic targets relevant to oncology . For instance, such analogs have been investigated for their potent nanomolar inhibitory activity against a broad spectrum of kinase targets, including VEGFR-2, PI3K, and Traf2- and Nck-interacting kinase, highlighting their utility in probing cellular signaling pathways and anti-angiogenic processes . The specific molecular design of this acetamide derivative suggests its primary value lies in early-stage research, including target identification, mechanism of action studies, and structure-activity relationship (SAR) optimization for developing novel therapeutic agents. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications, personal use, or human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-13(2)11-24-17(16-7-5-14(3)6-8-16)10-21-20(24)27-12-19(25)22-18-9-15(4)26-23-18/h5-10,13H,11-12H2,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPWQMRVBSVGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with an appropriate thiol under basic conditions.

    Isoxazole Synthesis: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Final Coupling: The final step involves coupling the imidazole-thioether intermediate with the isoxazole derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the isoxazole moiety, potentially leading to ring-opened products.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where the nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole or isoxazole derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thioether and imidazole functionalities. It can also be used in the design of enzyme inhibitors or activators.

Medicine

Medically, 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the thioether linkage and isoxazole ring may interact with hydrophobic pockets or hydrogen bond donors/acceptors in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analog: 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-Methylisoxazol-3-yl)Acetamide

Key Differences :

  • Heterocyclic Core : Replaces the imidazole ring with a 4-hydroxypyrimidine ring .
  • Biological Implications : Pyrimidine derivatives are often associated with nucleotide mimicry, suggesting possible antiviral or anticancer activity.

Structural Analog: N-(5-Methylisoxazol-3-yl)-2-[(4-Oxo-3-(4-Sulfamoylphenyl)-3,4-Dihydrobenzo[g]Quinazolin-2-yl)Thio]Acetamide

Key Differences :

  • Extended Aromatic System: Incorporates a benzo[g]quinazolinone ring with a sulfamoylphenyl group, which may improve binding to enzymes like dihydrofolate reductase (DHFR) .
  • Physical Properties : Higher melting point (292.4°C) due to strong intermolecular interactions from the sulfamoyl group .
  • Spectroscopic Data : IR peaks at 1340 cm⁻¹ and 1161 cm⁻¹ (SO₂ stretching) distinguish it from the target compound’s likely aliphatic-dominated IR profile.

Structural Analog: N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides

Key Differences :

  • Heterocyclic Linkage : Uses a 1,3,4-oxadiazole ring instead of imidazole, paired with an indole moiety. This may confer fluorescence properties or enhanced π-π stacking interactions .
  • Synthesis : Prepared via hydrazide cyclization, contrasting with the likely coupling reactions used for the target compound .

Structural Analog: Thiazole-Triazole-Acetamide Hybrids (e.g., Compound 9a-e)

Key Differences :

  • Triazole-Thiazole System : Introduces a 1,2,3-triazole linker, which can participate in click chemistry for targeted drug delivery .
  • Pharmacological Data : Docking studies suggest strong binding to active sites (e.g., 9c with a bromophenyl group shows enhanced hydrophobic interactions) .

Data Tables

Table 1: Physical and Spectroscopic Comparison

Compound Name Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound N/A* ~2920 (aliphatic C-H) Imidazole protons (~7.5–8.5)
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide N/A 3400–3300 (O-H) Pyrimidine H: ~8.3; Isoxazole H: ~6.9
N-(5-Methylisoxazol-3-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)...acetamide 292.4 1340, 1161 (SO₂) Aromatic H: 7.61–8.20; SO₂NH2: 8.81

*Hypothetical data inferred from structural analogs.

Biological Activity

The compound 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that incorporates an imidazole ring, a thioether linkage, and an isoxazole moiety. This unique structural configuration suggests significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4OSC_{19}H_{24}N_{4}OS, with a molecular weight of approximately 368.48 g/mol. The presence of multiple pharmacologically relevant functional groups positions this compound as a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC₁₉H₂₄N₄OS
Molecular Weight368.48 g/mol
Key Functional GroupsImidazole, Thioether, Isoxazole

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, particularly enzymes involved in metabolic pathways. The thioether and imidazole functionalities may enhance binding affinity and selectivity towards these targets, potentially leading to therapeutic effects.

Interaction Studies

Recent studies have focused on understanding how this compound interacts with various biological systems. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target enzymes or receptors.
  • In Vitro Assays : Testing cytotoxicity against cancer cell lines and normal cell lines to determine selectivity.
  • Mechanistic Studies : Investigating the biochemical pathways affected by the compound.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358).

Cell LineIC₅₀ (µM)Notes
A5496.75 ± 0.19High activity in both 2D and 3D assays
HCC8276.26 ± 0.33Moderate activity
NCI-H3586.48 ± 0.11Comparable activity to HCC827

These results suggest that the compound may serve as a promising lead for further development in cancer therapeutics.

Antimicrobial and Anti-inflammatory Activities

The compound's structural features suggest potential antimicrobial properties due to the presence of the imidazole ring, which is known for its broad-spectrum antimicrobial activities. Additionally, the thioether linkage may contribute to anti-inflammatory effects by modulating immune responses.

Case Studies

  • Cytotoxicity Assays : A study conducted on human lung fibroblast cell line MRC-5 demonstrated that while the compound exhibits cytotoxic effects on cancer cells, it also affects normal cells at higher concentrations, indicating a need for structural optimization to enhance selectivity.
  • Enzyme Inhibition Studies : Investigations into the inhibition of key metabolic enzymes showed that this compound could potentially act as an inhibitor for certain kinases involved in cancer progression.

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